

# S26131: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S26131    |           |
| Cat. No.:            | B15603917 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**S26131** is a synthetic ligand designed as a potent and highly selective antagonist for the melatonin receptor type 1 (MT1). Structurally, it is a dimer of the known melatonergic agent agomelatine. This document provides a comprehensive overview of the available pharmacological and toxicological data for **S26131**, intended to inform research and drug development activities. The pharmacological profile of **S26131** is characterized by its high binding affinity and selectivity for the MT1 receptor over the MT2 receptor, functioning as an antagonist at both. To date, the toxicological profile of **S26131** has not been characterized in publicly available literature. This guide summarizes the current knowledge, presents data in a structured format, and outlines the experimental methodologies used for its pharmacological characterization.

#### **Core Pharmacological Profile**

**S26131** is distinguished by its significant selectivity as an antagonist for the MT1 melatonin receptor. This selectivity is a key feature of its pharmacological profile.

#### **Mechanism of Action**

**S26131** functions as a competitive antagonist at both the MT1 and MT2 melatonin receptors.[1] Its mechanism involves binding to these G protein-coupled receptors (GPCRs) and inhibiting



the signal transduction typically initiated by the endogenous agonist, melatonin. This antagonism blocks the downstream signaling pathways associated with melatonin receptor activation.

### **Receptor Binding Affinity**

The binding affinity of **S26131** for the human MT1 and MT2 receptors has been determined through radioligand binding assays. The quantitative data from these studies are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | Antagonist Activity (KB) | Selectivity (MT2 Ki<br>/ MT1 Ki) |
|------------------|-----------------------|--------------------------|----------------------------------|
| MT1              | 0.5 nM[1]             | 5.32 nM[1]               | ~224-fold                        |
| MT2              | 112 nM[1]             | 143 nM[1]                |                                  |

Table 1: Receptor Binding and Antagonist Activity of **S26131** 

## **Experimental Protocols**

The following sections detail the likely experimental methodologies employed to characterize the pharmacological profile of **S26131**, based on standard practices and information from related publications.

#### **Radioligand Binding Assays for Ki Determination**

The determination of the inhibitory constant (Ki) for **S26131** at the MT1 and MT2 receptors would have been conducted using competitive radioligand binding assays.

**Experimental Workflow:** 





Click to download full resolution via product page

Diagram 1: Workflow for Ki Determination



- Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human MT1 or MT2 receptor are commonly used.
- Radioligand: [125I]-2-iodomelatonin is a standard high-affinity radioligand for melatonin receptors.
- Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (S26131).
- Data Analysis: The concentration of S26131 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

#### **Functional Antagonism Assays for KB Determination**

The antagonist constant (KB) is determined through functional assays that measure the ability of **S26131** to inhibit the response induced by a melatonin receptor agonist. A common method is the [35S]GTPyS binding assay.

Signaling Pathway:



Click to download full resolution via product page

Diagram 2: Antagonist Action in [35S]GTPyS Assay



- Principle: This assay measures the activation of G proteins upon receptor stimulation by an agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified.
- Procedure: Cell membranes expressing the MT1 or MT2 receptor are incubated with a fixed concentration of a melatonin agonist (e.g., melatonin itself) in the presence of varying concentrations of S26131. [35S]GTPyS is also included in the incubation mixture.
- Data Analysis: The ability of S26131 to shift the concentration-response curve of the agonist
  to the right is measured. The Schild analysis is then used to calculate the KB value, which
  represents the concentration of the antagonist that requires a doubling of the agonist
  concentration to elicit the same response.

#### **Toxicology Profile**

A comprehensive search of publicly available scientific literature and safety databases did not yield any specific toxicological data for **S26131**. There are no published studies on the acute, sub-chronic, or chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of **S26131**. Furthermore, no Safety Data Sheet (SDS) specific to **S26131** could be located.

Therefore, the toxicological profile of **S26131** remains uncharacterized in the public domain.

#### In Vivo Studies

While no formal toxicology studies are available, **S26131** has been used as a pharmacological tool in a limited number of in vivo studies in rodents to investigate the role of the MT1 receptor. In these studies, adverse effects specifically attributable to **S26131** were not the primary focus and were not reported.

#### **Clinical Trials**

There is no evidence of **S26131** having entered into human clinical trials. A thorough search of clinical trial registries did not reveal any studies involving this compound.

#### Conclusion



**S26131** is a valuable research tool for investigating the physiological and pathophysiological roles of the MT1 melatonin receptor, owing to its high potency and selectivity. Its pharmacological profile as an MT1-selective antagonist is well-defined by in vitro binding and functional assays. However, a significant knowledge gap exists regarding its safety and toxicological profile. Any future consideration of **S26131** for preclinical or clinical development would necessitate a comprehensive toxicological evaluation. Researchers using **S26131** in experimental models should proceed with caution due to the absence of safety data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S26131: A Technical Pharmacology and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603917#s26131-pharmacology-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com